3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide features a hybrid heterocyclic architecture combining isoxazole, thiadiazole, and phenylamino moieties. Its structure includes:
- A 3-(2-chlorophenyl)-5-methylisoxazole core, providing rigidity and electron-withdrawing properties.
- A terminal phenylamino group, facilitating hydrogen bonding and π-π interactions.
This compound is hypothesized to exhibit anticancer or enzyme-modulating activity due to structural similarities to other thiadiazole derivatives (e.g., ) .
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-12-17(18(27-30-12)14-9-5-6-10-15(14)22)19(29)24-20-25-26-21(32-20)31-11-16(28)23-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHIKMNFMNABED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a complex compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a combination of isoxazole and thiadiazole moieties, which are known for their diverse pharmacological profiles. The presence of the chlorophenyl group and the thiol linkage suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain derivatives reduced the viability of breast cancer cells (MDA-MB-231) with an IC50 value of 3.3 μM, outperforming standard treatments like cisplatin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Some studies reported that these compounds exhibited activity against various bacterial strains and fungi, suggesting their potential use in treating infectious diseases.
Neuroprotective Effects
The compound is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Thiadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. One derivative demonstrated an IC50 of 1.82 nM against AChE, indicating strong potential as an anti-Alzheimer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a thiadiazole derivative showed a significant reduction in tumor size compared to baseline measurements after three months of therapy.
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of a related thiadiazole compound resulted in improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Structural Modifications in Thiadiazole Derivatives
The target compound’s 5-((2-oxo-2-(phenylamino)ethyl)thio) substituent on the thiadiazole ring distinguishes it from analogs. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance binding affinity compared to fluorophenyl () or methyl groups () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
